molecular formula C22H18O3 B12147503 (2E)-3-[4-(benzyloxy)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 1447848-18-1

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12147503
CAS No.: 1447848-18-1
M. Wt: 330.4 g/mol
InChI Key: FNHVYURUALTEKK-OVCLIPMQSA-N
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Description

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-[4-(phenylmethoxy)phenyl]-, (2E)- is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propenone group attached to a hydroxyphenyl and a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-[4-(phenylmethoxy)phenyl]-, (2E)- typically involves the condensation of 4-hydroxybenzaldehyde with 4-(phenylmethoxy)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-[4-(phenylmethoxy)phenyl]-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-[4-(phenylmethoxy)phenyl]-, (2E)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-[4-(phenylmethoxy)phenyl]-, (2E)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(4-hydroxyphenyl)-3-phenyl-: This compound lacks the phenylmethoxy group, which can affect its chemical properties and reactivity.

    2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-: The presence of a methoxy group instead of a hydroxy group can influence its biological activities and applications.

Uniqueness

2-Propen-1-one, 1-(4-hydroxyphenyl)-3-[4-(phenylmethoxy)phenyl]-, (2E)- is unique due to the combination of its hydroxyphenyl and phenylmethoxyphenyl groups

Properties

CAS No.

1447848-18-1

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H18O3/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15,23H,16H2/b15-8+

InChI Key

FNHVYURUALTEKK-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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